

Spectroscopic Data of Methyl 3-methylisoxazole-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-methylisoxazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 3-methylisoxazole-5-carboxylate**. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible databases, this guide utilizes data from its regioisomer, Methyl 5-methylisoxazole-3-carboxylate, as a reference, clearly noting the distinction. The methodologies provided are standard protocols applicable to the analysis of such organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 5-methylisoxazole-3-carboxylate, a regioisomer of the target compound. The data for **Methyl 3-methylisoxazole-5-carboxylate** is expected to show similar features, with predictable shifts in NMR and fragmentation patterns in mass spectrometry due to the different substituent positions on the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted ^1H and ^{13}C NMR data based on spectral data of similar isoxazole derivatives. Actual experimental values may vary.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Methyl 3-methylisoxazole-5-carboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4	Singlet	3H	-CH ₃ (at C3)
~7.0	Singlet	1H	Isoxazole ring H (at C4)
~3.9	Singlet	3H	-OCH ₃ (ester)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl 3-methylisoxazole-5-carboxylate**

Chemical Shift (δ) ppm	Assignment
~12	-CH ₃ (at C3)
~110	Isoxazole ring C4
~160	Isoxazole ring C5
~162	Ester C=O
~170	Isoxazole ring C3
~53	-OCH ₃ (ester)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Methyl 5-methylisoxazole-3-carboxylate[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium	C-H stretch (alkyl)
~1730	Strong	C=O stretch (ester)
~1600	Medium	C=N stretch (isoxazole ring)
~1450	Medium	C-H bend (methyl)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 5-methylisoxazole-3-carboxylate[2]

m/z	Relative Intensity (%)	Assignment
141	100	[M] ⁺ (Molecular Ion)
110	~60	[M - OCH ₃] ⁺
82	~40	[M - COOCH ₃] ⁺
43	~50	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks is performed to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Acquisition: A standard proton-decoupled ^{13}C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced (e.g., to the solvent peak of CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

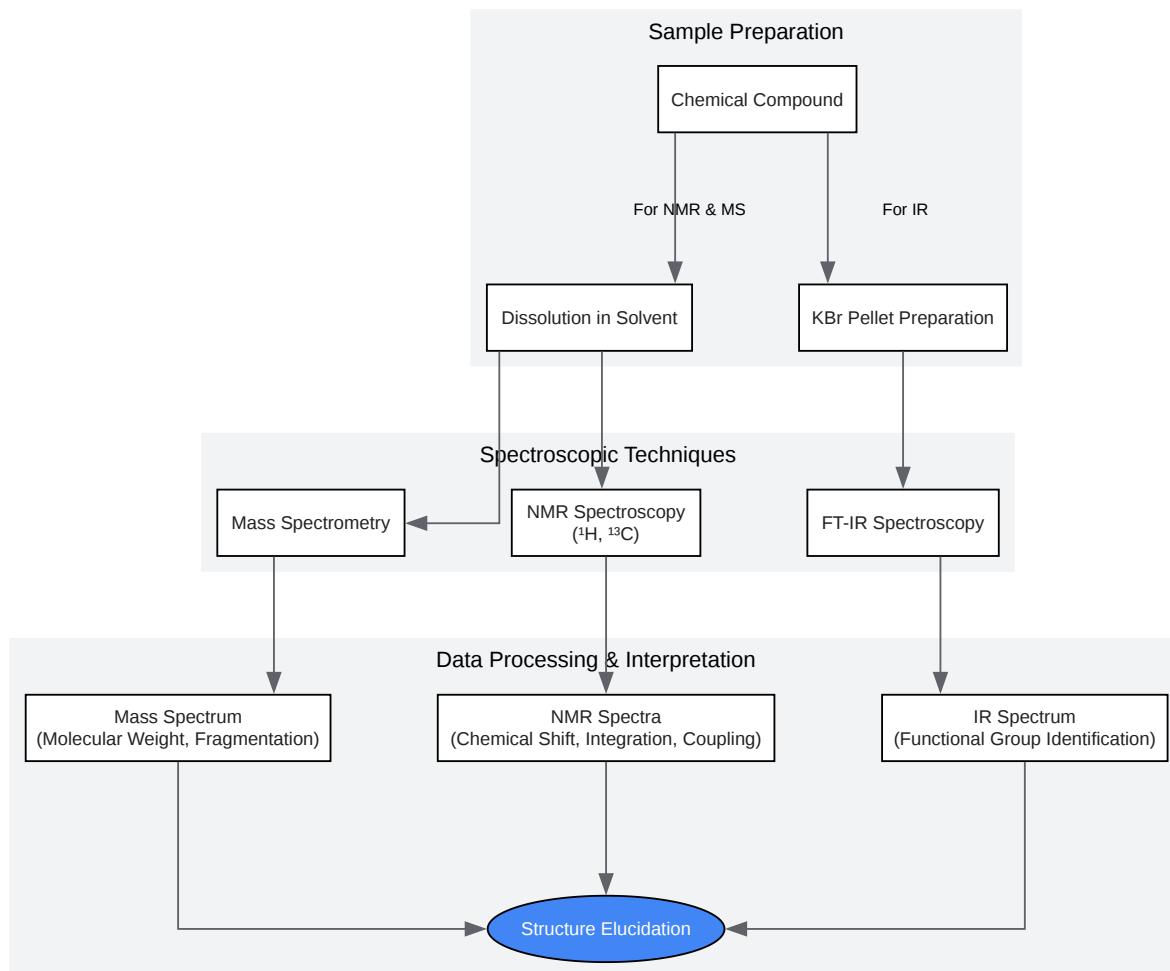
- Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like **Methyl 3-methylisoxazole-5-carboxylate**, electron ionization (EI) is a common technique. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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References

- 1. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
- 2. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
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